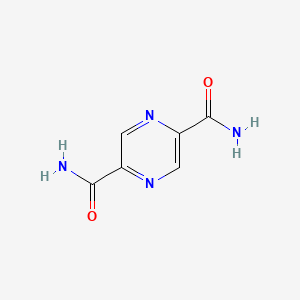

Pyrazine-2,5-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyrazine-2,5-dicarboxamide from Pyrazine-2,5-dicarboxylic Acid

Abstract: This guide provides an in-depth exploration of the synthesis of pyrazine-2,5-dicarboxamide, a pivotal chemical intermediate, from its precursor, pyrazine-2,5-dicarboxylic acid. The pyrazine motif is a cornerstone in medicinal chemistry and materials science, making robust synthetic routes to its derivatives essential for research and development professionals.[1][2][3] This document details the prevalent and reliable two-step conversion pathway involving an acyl chloride intermediate. It elucidates the underlying reaction mechanisms, offers detailed and actionable experimental protocols, and discusses the critical parameters that govern the success of the synthesis. Furthermore, this guide covers the significant applications of the target molecule, particularly in drug discovery, and provides troubleshooting insights to overcome common synthetic challenges.

The Significance of this compound

The pyrazine ring is a privileged scaffold in the development of therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

This compound, in particular, serves as a crucial building block. Its structural features allow for further functionalization, making it a key precursor in the synthesis of more complex molecules, including analogues of the antiviral drug Favipiravir.[6][7][8][9] The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in organic synthesis and drug development.

A Robust Synthetic Pathway: The Acyl Chloride Route

While direct amidation of carboxylic acids is possible, it often requires harsh conditions and specialized coupling agents.[4] A more common and dependable method for converting pyrazine-2,5-dicarboxylic acid into its corresponding dicarboxamide is a two-step process. This pathway proceeds via the formation of a highly reactive pyrazine-2,5-dicarbonyl dichloride intermediate.

The two-step synthesis involves:

-

Chlorination: The dicarboxylic acid is converted to the more reactive diacyl chloride.

-

Amination: The diacyl chloride is subsequently reacted with an ammonia source to yield the final dicarboxamide product.

This approach is favored because acyl chlorides are significantly more electrophilic than their parent carboxylic acids, leading to a more efficient and cleaner reaction with nucleophiles like ammonia.[10]

Unveiling the Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Step 1: Acyl Chloride Formation with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides.[10][11][12] The reaction proceeds through a nucleophilic acyl substitution mechanism. A catalyst, such as N,N-dimethylformamide (DMF), is often used to accelerate the reaction by forming a more electrophilic Vilsmeier complex.[11] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the reaction equilibrium towards the product, simplifying purification.[11]

The key steps are:

-

The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[12][13]

-

A chloride ion is eliminated and subsequently attacks the carbonyl carbon.[10][13]

-

A tetrahedral intermediate is formed, which then collapses, eliminating a chlorosulfite group that decomposes into SO₂ and HCl gas.[10][13]

Caption: Mechanism of Acyl Chloride Formation.

Step 2: Amination via Nucleophilic Acyl Substitution

The amination of pyrazine-2,5-dicarbonyl dichloride is a classic example of nucleophilic acyl substitution.[14][15] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia.

The mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the carbonyl carbon of the acyl chloride.[14][15][16]

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.[14][16]

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[15][16]

-

Deprotonation: A second molecule of ammonia acts as a base to deprotonate the newly formed ammonium ion, yielding the neutral amide and an ammonium chloride byproduct.

Caption: Nucleophilic Acyl Substitution for Amination.

Critical Parameters and Optimization

The efficiency and yield of the synthesis are highly dependent on several experimental parameters.

| Parameter | Influence on Reaction | Recommended Conditions & Rationale |

| Chlorinating Agent | Reactivity and byproducts | Thionyl chloride (SOCl₂) is preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.[11] Oxalyl chloride is more reactive but also more expensive.[10] |

| Solvent | Reagent solubility and reaction temperature | For the chlorination step, a high-boiling, non-protic solvent like toluene or dichloromethane with a catalytic amount of DMF is often used. For amination, a solvent in which the acyl chloride is soluble, such as THF or dioxane, is suitable for the reaction with aqueous or gaseous ammonia. |

| Temperature | Reaction rate and side reactions | The chlorination reaction is typically performed at reflux to ensure complete conversion. The amination step is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions. |

| Reaction Time | Completion of reaction | Chlorination may require several hours at reflux. Amination is generally rapid. Monitoring by TLC is recommended to determine the point of completion. |

| Stoichiometry | Yield and purity | An excess of thionyl chloride is used to drive the chlorination to completion. For amination, at least two equivalents of ammonia per acyl chloride group are required: one as the nucleophile and one as a base to neutralize the HCl byproduct. |

| Moisture Control | Reagent stability and product purity | Anhydrous conditions are critical for the chlorination step, as thionyl chloride and the resulting acyl chloride are both sensitive to moisture.[11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,5-dicarbonyl dichloride

Caption: Workflow for Pyrazine-2,5-dicarbonyl dichloride Synthesis.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2,5-dicarboxylic acid (1.0 eq), toluene (10 mL per gram of acid), and a catalytic amount of DMF (2-3 drops).

-

Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (3.0-4.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazine-2,5-dicarbonyl dichloride is typically a solid and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 8. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reactionweb.io [reactionweb.io]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Pyrazine-2,5-dicarboxamide

Abstract

Pyrazine-2,5-dicarboxamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid core, hydrogen bonding capabilities, and potential as building blocks for supramolecular assemblies. A thorough understanding of the molecular structure and conformational preferences of this scaffold is crucial for the rational design of novel compounds with desired properties. This technical guide provides a comprehensive analysis of the solid-state and solution-phase conformational landscape of this compound, drawing upon crystallographic data, spectroscopic techniques, and computational modeling. While the crystal structure of the parent this compound remains elusive in the reported literature, this guide leverages detailed studies of its N-substituted derivatives to elucidate the key structural features and intermolecular interactions that govern its behavior.

Introduction: The this compound Scaffold

The this compound moiety is characterized by a central pyrazine ring symmetrically substituted with two carboxamide groups at the 2 and 5 positions. This arrangement imparts a high degree of rigidity to the core structure, while the amide functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O), predisposing these molecules to form well-defined supramolecular architectures. The conformational flexibility of this system is primarily dictated by the rotation around the C(pyrazine)-C(amide) and C-N bonds of the carboxamide groups. Understanding the energetic landscape of these rotations is key to predicting the three-dimensional structure and, consequently, the function of molecules incorporating this scaffold.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and packing in the solid state. While a crystal structure for the unsubstituted this compound is not publicly available, numerous studies on its N-substituted derivatives offer profound insights into the preferred conformations and intermolecular interactions.

General Conformational Features

A consistent observation across various N-substituted pyrazine-2,5-dicarboxamides is the adoption of an extended, often centrosymmetric, conformation in the crystalline state.[1] The pyrazine ring itself is typically planar, and the two carboxamide groups are often nearly coplanar with it, facilitating the formation of extensive hydrogen-bonding networks.

The overall molecular symmetry is a key feature. In many reported crystal structures, the molecule lies on a crystallographic inversion center, meaning the two carboxamide groups are related by symmetry.[1] This results in a transoid arrangement of the amide functionalities relative to the pyrazine ring.

Quantitative Structural Parameters of N-Substituted Derivatives

To illustrate the conformational landscape, the following table summarizes key geometric parameters from a detailed crystallographic study of three N-substituted this compound derivatives by Stoeckli-Evans (2017).[1]

| Compound | Dihedral Angle (Amide-Pyrazine) | Key Intermolecular Interactions |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 4.24(9)° | N—H···N and C—H···O hydrogen bonds |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 3.13(10)° | N—H···N and C—H···O hydrogen bonds |

| N²,N⁵-bis(pyridin-4-ylmethyl)this compound | 9.32(8)° | N—H···N, C—H···O hydrogen bonds, and offset π–π stacking |

Table 1: Selected Geometric and Interaction Data for N-Substituted Pyrazine-2,5-dicarboxamides.[1]

These data highlight that the carboxamide groups tend to be nearly coplanar with the pyrazine ring, with only slight dihedral angles. This planarity maximizes conjugation and facilitates the formation of intermolecular hydrogen bonds, which are the dominant forces in the crystal packing of these compounds.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound derivatives is largely governed by a network of hydrogen bonds. The most prevalent interactions are:

-

N—H···N hydrogen bonds: These interactions often link molecules into one-dimensional chains or two-dimensional sheets. The pyrazine nitrogen atoms can act as hydrogen bond acceptors.[1]

-

C—H···O hydrogen bonds: These weaker interactions play a crucial role in connecting the primary hydrogen-bonded motifs into a three-dimensional supramolecular structure.[1]

-

Offset π–π stacking: In some derivatives, particularly those with additional aromatic rings, offset π–π stacking interactions contribute to the overall stability of the crystal lattice.[1]

The interplay of these interactions leads to the formation of well-ordered, three-dimensional networks.

Caption: Logical flow of supramolecular assembly in this compound crystals.

Conformational Analysis in Solution

The conformation of molecules in solution can differ significantly from that in the solid state due to the absence of packing forces and the influence of the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating solution-state conformations.

Amide Bond Rotation

A key conformational feature of amides is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of distinct NMR signals for atoms that would be equivalent under free rotation. For this compound, this restricted rotation means that the two protons on the amide nitrogen (-NH₂) can be chemically non-equivalent, giving rise to separate signals in the ¹H NMR spectrum.

The rate of this rotation is temperature-dependent. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals are observed. As the temperature increases, the rotation becomes faster, and if the coalescence temperature is reached, the two signals will broaden and merge into a single, time-averaged signal. Variable-temperature NMR experiments can thus be used to determine the energy barrier to this rotation.

Predicted Solution-State Conformation

In the absence of specific NOE (Nuclear Overhauser Effect) studies on this compound, we can infer its likely solution conformation from general principles and data on related compounds. In a non-polar solvent, an extended conformation similar to that observed in the solid state is likely to be favored to minimize steric hindrance. In polar, hydrogen-bonding solvents, the conformational equilibrium may shift to favor conformations that are better solvated.

It is anticipated that the two carboxamide groups will rotate relatively freely with respect to the pyrazine ring, although a conformation where the amide C=O and the pyrazine N are anti to each other is likely to be the global minimum to reduce electrostatic repulsion.

Computational Analysis of Conformational Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of molecules where experimental data is limited.

Rotational Energy Barriers

DFT calculations can be employed to map the potential energy surface for rotation around the C(pyrazine)-C(amide) bonds. A relaxed scan of the dihedral angle defined by a pyrazine nitrogen, a pyrazine carbon, the amide carbon, and the amide nitrogen would reveal the energy barriers between different conformers. It is expected that the planar or near-planar conformations are the lowest in energy, with rotational barriers high enough to potentially allow for the isolation of different conformers at low temperatures.

Predicted Molecular Geometry

Quantum chemical calculations on substituted pyrazine-2-carboxamide derivatives have shown good agreement between the calculated and experimentally determined geometrical parameters.[2][3] These studies confirm the planarity of the pyrazine ring and provide theoretical support for the observed bond lengths and angles. For the parent this compound, DFT calculations would be invaluable in predicting its gas-phase structure and providing a benchmark for comparison with future experimental data.

Caption: A typical workflow for the computational analysis of molecular conformation.

Experimental Protocols

Synthesis of N-Substituted Pyrazine-2,5-dicarboxamides

A general and reliable method for the synthesis of N-substituted pyrazine-2,5-dicarboxamides involves the amidation of dimethyl pyrazine-2,5-dicarboxylate.[1]

Protocol: Synthesis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound [1]

-

Reactants:

-

Dimethyl pyrazine-2,5-dicarboxylate (1.00 g, 5 mmol)

-

2-(Aminomethyl)pyridine (1.55 g, 14.3 mmol)

-

Methanol (30 ml)

-

-

Procedure: a. Combine dimethyl pyrazine-2,5-dicarboxylate and an excess of 2-(aminomethyl)pyridine in a two-necked flask. b. Add methanol as the solvent. c. Heat the mixture to reflux. A precipitate should appear after approximately 150 minutes. d. Continue refluxing for a total of 5 hours. e. Cool the suspension to room temperature. f. Filter the white solid and wash it with cold methanol (10 ml). g. Recrystallize the crude product from dichloromethane to obtain colorless, plate-like crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general workflow for the determination of the molecular structure of a this compound derivative.

-

Crystal Selection: Select a single crystal of suitable size and quality under a microscope.

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data at a controlled temperature (e.g., 153 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: a. Process the diffraction data (integration and scaling). b. Solve the crystal structure using direct methods or Patterson methods. c. Refine the structural model against the experimental data using full-matrix least-squares methods. d. Locate and refine all non-hydrogen atoms anisotropically. e. Place hydrogen atoms in calculated positions and refine them using a riding model.

Conclusion and Future Directions

The molecular structure and conformation of this compound are dominated by a planar pyrazine core and the strong influence of intermolecular hydrogen bonding. Crystallographic studies of N-substituted derivatives consistently show extended conformations that pack efficiently in the solid state to form robust three-dimensional networks. While solution-state and detailed computational data for the parent compound are currently lacking, the available information provides a solid framework for understanding the structural behavior of this important molecular scaffold.

Future research should prioritize the crystallization and structural determination of the unsubstituted this compound to provide a crucial benchmark for the field. Furthermore, detailed variable-temperature NMR studies and high-level computational investigations into the rotational dynamics of the amide groups would provide a more complete picture of its conformational landscape in different environments. These fundamental studies will undoubtedly aid in the future design and application of this compound-based molecules in drug discovery and materials science.

References

-

Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 729–734. [Link]

-

Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-379. [Link]

-

Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Copper(II) Complex. Revue Roumaine de Chimie, 63(10), 897-902. [Link]

-

Gowda, B. T., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

-

Hosseini, S., et al. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 12(4), 745–750. [Link]

-

Joseph, L., et al. (2013). Vibrational spectroscopic investigations and computational study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 203-214. [Link]

-

Ptasiewicz-Bąk, H., & Leciejewicz, J. (1998). X-RAY DIFFRACTION STUDY OF THE CRYSTAL STRUCTURES OF PYRAZINE-2,5-DICARBOXYLIC ACID DIHYDRATE AND ITS MAGNESIUM COMPLEX. Journal of Coordination Chemistry, 44(2), 159-167. [Link]

-

Saeed, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Wawrzyńczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(5), 1326. [Link]

Sources

- 1. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopic investigations and computational study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Pyrazine-2,5-dicarboxamide

Introduction

Pyrazine-2,5-dicarboxamide (CAS No. 41110-27-4) is a symmetrical, heterocyclic compound of significant interest in coordination chemistry and drug development.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an excellent building block for supramolecular assemblies and metal-organic frameworks. As a derivative of pyrazinamide, a first-line antituberculosis drug, its scaffold is relevant in the search for new therapeutic agents.[2]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, designed for researchers and professionals in organic synthesis and drug discovery. Due to the limited availability of fully assigned, published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predictive models to offer a robust framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Properties

-

Molecular Formula: C₆H₆N₄O₂

-

Structure: A central pyrazine ring substituted at the 2 and 5 positions with primary carboxamide groups. The molecule is symmetrical about its center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key features are its symmetry and the strong electron-withdrawing nature of both the pyrazine ring nitrogens and the carboxamide groups.

Proton (¹H) NMR Spectroscopy

Expert Insight: The C₄ symmetry of this compound dictates that the two protons on the pyrazine ring (at C3 and C6) are chemically and magnetically equivalent. Likewise, the four protons of the two primary amide groups (-NH₂) are also equivalent under typical NMR conditions in an aprotic solvent like DMSO-d₆.

-

Pyrazine Protons (H3, H6): The unsubstituted pyrazine molecule exhibits a proton signal at approximately 8.6 ppm.[5] The addition of two strongly electron-withdrawing carboxamide groups at the 2 and 5 positions will significantly deshield the adjacent ring protons. Data from N-substituted this compound derivatives show the pyrazine proton signal appearing as a sharp singlet as far downfield as 9.28 ppm.[6] Therefore, a singlet in the range of 9.2-9.4 ppm is predicted.

-

Amide Protons (-CONH₂): The protons of a primary amide typically appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and their tendency to participate in hydrogen bonding and chemical exchange. In DMSO-d₆, which is a hydrogen bond acceptor, these signals are usually well-resolved and appear downfield. A broad singlet integrating to 4H is expected, likely in the range of 7.5-8.5 ppm .

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet (s) | 2H | Pyrazine C-H (H3, H6) |

| ~8.0 | Broad Singlet (br s) | 4H | Amide -NH₂ |

Carbon-13 (¹³C) NMR Spectroscopy

Expert Insight: The molecule's symmetry also means that only three distinct carbon signals are expected in the ¹³C NMR spectrum: one for the two equivalent carbonyl carbons, one for the two equivalent pyrazine carbons bearing the amide groups (C2, C5), and one for the two equivalent protonated pyrazine carbons (C3, C6).

-

Carbonyl Carbons (-C=O): Amide carbonyl carbons are typically found in the 160-170 ppm range. Data from a closely related N-substituted derivative shows this peak at 163.4 ppm.[6] A signal around 163-165 ppm is anticipated.

-

Substituted Pyrazine Carbons (C2, C5): These carbons are deshielded by the adjacent ring nitrogens and the attached carboxamide group. In the parent pyrazine, the carbon signal is at ~145 ppm.[7][8] In substituted derivatives, these carbons appear around 147-149 ppm .[6]

-

Protonated Pyrazine Carbons (C3, C6): These carbons are adjacent to two electron-withdrawing nitrogen atoms, placing them significantly downfield. A signal in the range of 143-145 ppm is expected.[6]

| Predicted ¹³C NMR Data (101 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | Amide C=O |

| ~148.0 | Pyrazine C-CONH₂ (C2, C5) |

| ~144.0 | Pyrazine C-H (C3, C6) |

Infrared (IR) Spectroscopy

Expert Insight: The IR spectrum is invaluable for identifying functional groups. The spectrum of this compound will be dominated by the characteristic vibrations of the primary amide groups and the aromatic pyrazine ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amide.[9]

| Expected IR Absorption Bands (KBr Pellet) | ||

| Frequency Range (cm⁻¹) | Vibration Mode | Assignment |

| 3450 - 3300 | Asymmetric N-H Stretch | Primary Amide (-NH₂) |

| 3300 - 3150 | Symmetric N-H Stretch | Primary Amide (-NH₂) |

| ~1680 | C=O Stretch (Amide I Band) | Primary Amide |

| ~1630 | N-H Bend (Amide II Band) | Primary Amide |

| 1600 - 1450 | C=C and C=N Ring Stretches | Pyrazine Ring |

| ~1400 | C-N Stretch | Amide |

| 900 - 700 | N-H Wag (Out-of-plane bend) | Primary Amide |

The Amide I band (C=O stretch) is particularly intense and diagnostic, expected around 1680 cm⁻¹ for a solid-state sample where hydrogen bonding is significant. The presence of two bands in the high-frequency region (N-H stretch) is a definitive indicator of the -NH₂ group.[10]

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Given the presence of four nitrogen atoms, the molecular ion peak for this compound will conform to the nitrogen rule and have an even mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The exact mass of C₆H₆N₄O₂ is 166.0491. A high-resolution mass spectrometry (HRMS) analysis should show a molecular ion peak at m/z ≈ 166.0491 . In low-resolution electron ionization (EI) mass spectrometry, this peak will be observed at m/z = 166 .

-

Key Fragmentation Pathways: Aromatic amides typically undergo α-cleavage at the bond between the carbonyl carbon and the aromatic ring.[11][12] This leads to the formation of a stable acylium ion.

A primary fragmentation pathway is the loss of an amino radical (•NH₂) to yield an ion at m/z = 150 . The most dominant fragmentation, however, is often the cleavage of the C-C bond between the pyrazine ring and the carbonyl group. This would result in the loss of a carbamoyl radical (•CONH₂) to form a pyrazinylacylium ion at m/z = 122 . Subsequent loss of carbon monoxide (CO) from this ion would yield a pyrazinyl cation at m/z = 94 . Another key fragment would be the acylium ion [CONH₂]⁺ at m/z = 44 , resulting from cleavage of the R–CONH₂ bond.[11]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for the complete spectroscopic characterization of a compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.[13]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting points. Collect 16-32 scans for a good signal-to-noise ratio.[13]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are recommended. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.[13]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ≈ 39.5 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, for accurate mass measurement. Alternatively, for fragmentation analysis, use an instrument with Electron Ionization (EI) capabilities.

-

Data Analysis: Determine the m/z of the molecular ion and compare the experimentally measured accurate mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20287-20297. Available from: [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Journal of the Chemical Society. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 3475. Available from: [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives: Table 2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives: Table 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

-

Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved from [Link]

-

PubMed. (2007). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric titration curves of pyrazine-2-thiocarboxamide.... Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:41110-27-4. Retrieved from [Link]

-

Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 752–757. Available from: [Link]

-

PubChem. (n.d.). Pyrazine-2,5-dicarboxylate. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

-

PubChemLite. (n.d.). Pyrazine-2,5-dicarboxylic acid (C6H4N2O4). Retrieved from [Link]

Sources

- 1. This compound|CAS 41110-27-4 [benchchem.com]

- 2. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]

- 4. 2,5-Pyrazinedicarboxamide | 41110-27-4 [amp.chemicalbook.com]

- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Pyrazine-2,5-dicarboxamide: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazine Core

The pyrazine ring, a nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the two nitrogen atoms at positions 1 and 4, confer upon it the ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[2] This makes pyrazine derivatives highly sought-after building blocks for the construction of complex molecular architectures with tailored biological activities and material properties. Among the vast family of pyrazine derivatives, pyrazine-2,5-dicarboxamide stands out as a particularly valuable and versatile starting material. Its symmetrical structure and the presence of two reactive amide functionalities provide a robust platform for a diverse array of chemical transformations, enabling the synthesis of novel pharmaceuticals, functional materials, and intricate supramolecular assemblies. This guide offers a comprehensive exploration of this compound, from its fundamental synthesis to its application in cutting-edge organic synthesis, providing researchers with the foundational knowledge and practical protocols to harness its full potential.

Synthesis and Characterization of this compound

The most common and efficient route to this compound begins with the corresponding dicarboxylic acid, pyrazine-2,5-dicarboxylic acid. This precursor is readily available commercially or can be synthesized through the oxidation of 2,5-dimethylpyrazine.[3][4][5] The conversion of the dicarboxylic acid to the diamide can be achieved through several established methods, primarily involving the activation of the carboxylic acid groups followed by amidation.

Synthesis from Pyrazine-2,5-dicarboxylic Acid

A prevalent method involves the conversion of pyrazine-2,5-dicarboxylic acid to its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting diacyl chloride is then reacted with ammonia to yield this compound.

Alternatively, direct amidation of the dicarboxylic acid can be accomplished using coupling agents. A more direct approach involves the reaction of dimethyl pyrazine-2,5-dicarboxylate with an amine.[3] For instance, refluxing the dimethyl ester with an excess of an aminomethyl-substituted pyridine in methanol can produce the corresponding N-substituted pyrazine-2,5-dicarboxamides.[3]

Experimental Protocol: Synthesis of this compound from Dimethyl Pyrazine-2,5-dicarboxylate[4]

This protocol describes the synthesis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound as an example of N-substituted derivatives. The same principle can be applied for the synthesis of the parent this compound by using ammonia.

Materials:

-

Dimethyl pyrazine-2,5-dicarboxylate

-

2-(Aminomethyl)pyridine

-

Methanol (anhydrous)

Procedure:

-

In a two-necked flask, suspend dimethyl pyrazine-2,5-dicarboxylate (1.00 g, 5 mmol) in 30 ml of methanol.

-

Add an excess of 2-(aminomethyl)pyridine (1.55 g, 14.3 mmol) to the suspension.

-

Reflux the mixture with stirring. A precipitate will begin to form after approximately 150 minutes.

-

Continue refluxing for a total of 5 hours.

-

Cool the suspension to room temperature.

-

Filter the white solid product and wash it with 10 ml of cold methanol.

-

Dry the product under vacuum.

Rationale: The use of an excess of the amine drives the amidation reaction to completion. Methanol serves as a suitable solvent for both the ester and the amine, and the product's lower solubility at room temperature facilitates its isolation by filtration.

Spectroscopic and Physical Properties

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂ | PubChem |

| Molecular Weight | 166.14 g/mol | PubChem |

| Melting Point | >300 °C | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and two broad singlets for the four equivalent protons of the two amide groups.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbons and the aromatic carbons of the pyrazine ring.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide groups (around 3400-3200 cm⁻¹) and the C=O stretching of the amide carbonyls (around 1650 cm⁻¹).

This compound in Organic Synthesis: A Gateway to Functional Molecules

The true utility of this compound lies in its capacity to serve as a versatile starting material for a wide range of organic transformations. The amide functionalities can be manipulated to introduce new functional groups, extending the molecular complexity and enabling the synthesis of diverse molecular targets.

Dehydration to 2,5-Dicyanopyrazine

One of the most powerful transformations of this compound is its dehydration to form 2,5-dicyanopyrazine.[7][8] Nitrile groups are valuable synthetic handles that can be further converted into amines, carboxylic acids, or tetrazoles, significantly expanding the synthetic possibilities. This dehydration is typically achieved using strong dehydrating agents.[9][10]

Common Dehydrating Agents:

The resulting 2,5-dicyanopyrazine is a key intermediate in the synthesis of push-pull chromophores and other functional materials.[12][13]

Experimental Protocol: Dehydration of this compound to 2,5-Dicyanopyrazine

This is a general procedure based on established methods for amide dehydration.[7][9]

Materials:

-

This compound

-

Phosphorus pentoxide (P₂O₅)

-

Inert solvent (e.g., toluene, xylene)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an appropriate volume of an inert, high-boiling solvent.

-

Add a stoichiometric excess of phosphorus pentoxide to the suspension with vigorous stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Choices: The use of a strong dehydrating agent like P₂O₅ is crucial to overcome the stability of the amide bond. The reaction is performed under anhydrous conditions to prevent the deactivating agent from being consumed by water. Refluxing provides the necessary energy to drive the reaction to completion.

Hofmann Rearrangement to 2,5-Diaminopyrazine

The Hofmann rearrangement offers a classic yet powerful method to convert primary amides into primary amines with one fewer carbon atom.[14][15] Applying this reaction to this compound provides a direct route to 2,5-diaminopyrazine, a valuable building block for the synthesis of various heterocyclic compounds and ligands. The reaction proceeds through an isocyanate intermediate.[16][17]

The reaction is typically carried out using a halogen (bromine or chlorine) in the presence of a strong base like sodium hydroxide.[18]

Conceptual Workflow: Hofmann Rearrangement of this compound

Caption: Hofmann rearrangement of this compound.

Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are of significant interest in several fields due to the versatile properties of the pyrazine core.

Ligands for Metal-Organic Frameworks (MOFs)

Pyrazine-2,5-dicarboxylic acid, the precursor to the diamide, and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs).[2][19] The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate or amide groups can coordinate to metal ions, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[20][21] While the dicarboxylic acid is more commonly used, the diamide can also act as a ligand, offering different coordination modes and potentially leading to MOFs with unique properties.

Scaffolds for Biologically Active Molecules

The pyrazine nucleus is a common feature in many biologically active compounds and approved drugs.[22] this compound and its derivatives serve as valuable starting points for the synthesis of novel therapeutic agents. The ability to introduce various substituents onto the pyrazine ring or modify the amide groups allows for the fine-tuning of the molecule's pharmacological properties.

Future Outlook

This compound is a foundational starting material with a bright future in organic synthesis. Its straightforward synthesis and the reactivity of its amide groups make it an attractive building block for both academic and industrial research. Future developments will likely focus on the discovery of new, milder, and more selective methods for its functionalization. Furthermore, the exploration of its derivatives in the synthesis of novel catalysts, electronic materials, and pharmaceuticals will continue to be a fruitful area of investigation. The inherent symmetry and predictable reactivity of this compound ensure its continued relevance as a cornerstone in the construction of complex and functional organic molecules.

References

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. ResearchGate. [Link]

-

Pyrazine-2,5-dicarboxylic acid | C6H4N2O4. PubChem. [Link]

-

Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Taylor & Francis Online. [Link]

-

Pyrazine Synthesis? Sciencemadness Discussion Board. [Link]

-

Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]

-

Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. National Institutes of Health. [Link]

-

Syntheses in the Pyrazine Series. Preparation of 2,5-Dicyanopyrazine and the Diacetyl Diamide of Pyrazine Dicarboxylic Acid-2,5. Journal of the American Chemical Society. [Link]

-

Hofmann rearrangement. Wikipedia. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

-

Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. Royal Society of Chemistry. [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. [Link]

-

Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Semantic Scholar. [Link]

-

2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Hofmann Rearrangement. Chemistry Steps. [Link]

-

The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. ResearchGate. [Link]

-

Recent developments in dehydration of primary amides to nitriles. Royal Society of Chemistry. [Link]

-

Amide to Nitrile - Common Conditions. Organic Chemistry Portal. [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

-

Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

-

Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters. [Link]

-

Pyrazine Synthesis? Sciencemadness Discussion Board. [Link]

-

Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 122-05-4|Pyrazine-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 10. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 12. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05525J [pubs.rsc.org]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. youtube.com [youtube.com]

- 19. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Pyrazine-2,5-dicarboxamide Derivatives and Analogues

Introduction to Pyrazine-2,5-dicarboxamide and Its Analogues

Pyrazine derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] Among these, the this compound scaffold serves as a versatile structural backbone for the development of novel therapeutic agents. These compounds are characterized by a central pyrazine ring with carboxamide moieties at the 2 and 5 positions. This core structure allows for extensive chemical modification, enabling the fine-tuning of their physicochemical properties and biological activities.

The significance of this class of compounds in medicinal chemistry is underscored by the existence of clinically relevant drugs and a multitude of derivatives exhibiting potent anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1] A notable example is Favipiravir (T-705), a pyrazine-carboxamide derivative that has demonstrated broad-spectrum antiviral activity against various RNA viruses.[3][4] This guide aims to provide a comprehensive technical overview of this compound derivatives and their analogues, encompassing their synthesis, biological mechanisms, structure-activity relationships, and practical experimental protocols for their evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically begins with the preparation of the pyrazine-2,5-dicarboxylic acid core. This can be achieved through the oxidation of 2,5-dimethylpyrazine using strong oxidizing agents.[5][6] Once the dicarboxylic acid is obtained, it can be converted to its more reactive diacyl chloride, which then readily undergoes condensation with various amines to yield the desired dicarboxamide derivatives.[7][8]

A common synthetic route involves the amidation of dimethyl pyrazine-2,5-dicarboxylate with an appropriate amine in a suitable solvent like methanol, often under reflux conditions.[5] The choice of the amine is critical as it introduces the desired peripheral chemical diversity, which is key to modulating the biological activity of the final compound. For instance, the reaction of dimethyl pyrazine-2,5-dicarboxylate with 2-(aminomethyl)pyridine yields N²,N⁵-bis(pyridin-2-ylmethyl)this compound.[5]

Protocol 1: General Synthesis of N²,N⁵-disubstituted-pyrazine-2,5-dicarboxamides

-

Esterification: Pyrazine-2,5-dicarboxylic acid is refluxed with absolute methanol and a catalytic amount of concentrated sulfuric acid to produce dimethyl pyrazine-2,5-dicarboxylate.[5]

-

Amidation: The resulting dimethyl pyrazine-2,5-dicarboxylate is then refluxed with an excess of the desired amine in methanol.[5]

-

Precipitation and Filtration: Upon cooling, the solid product precipitates out of the solution and is collected by filtration.[5]

-

Washing and Purification: The collected solid is washed with cold methanol to remove unreacted starting materials and byproducts.[5] Further purification can be achieved by recrystallization or column chromatography.[9][10]

-

Characterization: The final product is characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[9]

Visualization of the Synthetic Workflow

Caption: Synthetic and purification workflow for this compound derivatives.

Key Biological Activities and Mechanisms of Action

This compound derivatives have garnered significant attention for their broad spectrum of biological activities. Their therapeutic potential spans antiviral, anticancer, and antibacterial applications.

Antiviral Activity

The antiviral properties of pyrazine carboxamide analogues are perhaps the most extensively studied. Favipiravir, a prime example, is a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate (RTP) form.[3][11] This active metabolite, T-705-RTP, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[11] By mimicking a natural purine nucleotide, it gets incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.[12] This mechanism of action confers activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, and flaviviruses.[4]

Caption: Workflow for the in vitro plaque reduction antiviral assay.

Conclusion and Future Perspectives

This compound derivatives and their analogues represent a highly promising class of compounds with a wide range of therapeutic applications. Their synthetic tractability allows for the generation of large libraries of diverse structures for biological screening. The well-established antiviral activity of compounds like Favipiravir provides a strong foundation for the development of new agents against emerging and re-emerging viral diseases.

Future research in this area should focus on:

-

Exploring novel synthetic methodologies to access a wider chemical space of this compound derivatives.

-

Conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective activity against various biological targets.

-

Investigating the mechanisms of action of these compounds in greater detail to identify new molecular targets and pathways.

-

Leveraging computational modeling and artificial intelligence to design novel derivatives with enhanced therapeutic properties.

By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can unlock their full potential for the development of next-generation therapeutics.

References

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.).

- The crystal structures of three pyrazine-2,5-dicarboxamides. (2017). National Institutes of Health.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.

- Green synthesis of structural analogs of favipiravir. (2025). National Institutes of Health.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Institutes of Health.

- Substituted pyrazine-2,5-dicarboxamides: Synthesis, Hydrophobicity Parameters, and Antimycobacterial Evaluation. (n.d.). ResearchGate.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI.

- (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2025).

- Pyrazine-2,5-dicarboxylic acid. (n.d.). Guidechem.

- Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. (2019). National Institutes of Health.

- Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. (n.d.). MDPI.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Scilit.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.

- The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. (n.d.). ResearchGate.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. mdpi.com [mdpi.com]

- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Pyrazine-2,5-dicarboxamide (CAS: 41110-27-4): Properties, Synthesis, and Applications

Introduction

Pyrazine-2,5-dicarboxamide, identified by the CAS Number 41110-27-4, is a heterocyclic organic compound featuring a central pyrazine ring symmetrically substituted with two carboxamide functional groups. This molecule is a derivative of pyrazine-2,5-dicarboxylic acid, a well-known building block in supramolecular chemistry and materials science.[1][2] The inherent symmetry, rigidity, and hydrogen bonding capabilities (both donor and acceptor) of the carboxamide groups make this compound a compound of significant interest. Its structural features suggest potential utility in the development of functional materials, coordination polymers, and as an intermediate in the synthesis of more complex molecules for pharmaceutical research.[3]

This guide provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, outlining logical synthetic pathways, discussing its current and potential applications, and summarizing critical safety information for researchers and chemical professionals.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The physical and chemical characteristics of a compound are fundamental to its application and handling. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid profile.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 41110-27-4 | [4][5][6] |

| Molecular Formula | C₆H₆N₄O₂ | [4][5][6] |

| Molecular Weight | 166.14 g/mol | [4][5][6] |

| Density (Predicted) | 1.466 g/cm³ | [4] |

| Boiling Point (Predicted) | 505.1°C at 760 mmHg | [4] |

| Flash Point (Predicted) | 259.3°C | [4] |

| Melting Point | Not available | [6] |

| Solubility | Not available; precursor acid is slightly soluble in water. | [6][7][8] |

| Polar Surface Area (PSA) | 111.96 Ų | [4] |

| LogP (Predicted) | 0.075 | [4] |

| Index of Refraction (Predicted) | 1.629 |[4] |

The high predicted boiling point and flash point are consistent with a stable, aromatic structure containing multiple hydrogen bonding groups. The low predicted LogP value suggests a high degree of polarity, which is expected given the two amide functionalities, though its solubility in water is not explicitly documented.[4][6]

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not readily found in peer-reviewed literature, its symmetrical structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two protons on the pyrazine ring (at C-3 and C-6) are chemically equivalent and should appear as a single sharp singlet. The four protons of the two amide groups (-NH₂) are also chemically equivalent and would likely appear as a single, broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent amide carbonyl carbons (C=O), one for the two equivalent pyrazine carbons bearing the amide groups (C-2 and C-5), and one for the two equivalent pyrazine carbons with hydrogen atoms (C-3 and C-6).

-

FT-IR: The infrared spectrum should exhibit characteristic absorptions for the amide groups, including N-H stretching (typically a pair of bands around 3400-3200 cm⁻¹), a strong C=O stretching (Amide I band, ~1680-1650 cm⁻¹), and N-H bending (Amide II band, ~1640-1550 cm⁻¹). Aromatic C=N and C=C stretching vibrations from the pyrazine ring would be expected in the 1600-1400 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Pathway

This compound is most logically synthesized from its corresponding dicarboxylic acid, Pyrazine-2,5-dicarboxylic acid (CAS 122-05-4). A common and effective laboratory-scale synthetic strategy involves a two-step process: activation of the carboxylic acid groups followed by amidation.

Caption: Proposed synthetic workflow for this compound.

The causality for this pathway is rooted in fundamental organic chemistry principles. The carboxyl groups of the starting material are not sufficiently electrophilic to react directly with ammonia. Conversion to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbons, enabling a facile nucleophilic acyl substitution reaction with ammonia to form the stable amide bonds.

Illustrative Experimental Protocol: Amidation

This protocol is illustrative and based on standard chemical procedures. It should be performed by trained personnel with appropriate safety precautions.

-

Acyl Chloride Formation: To a suspension of Pyrazine-2,5-dicarboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (2.2 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solid starting material has fully dissolved.

-

Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Pyrazine-2,5-dicarbonyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., THF or dioxane) and cool to 0°C. Add this solution slowly to a stirred, cooled (0°C) concentrated aqueous solution of ammonium hydroxide (a large excess, >10 eq). Alternatively, bubble anhydrous ammonia gas through the cooled solution of the acyl chloride.

-

Isolation: A precipitate of this compound should form immediately. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold water and a small amount of cold ethanol or diethyl ether to remove residual impurities. Dry the product under vacuum. Recrystallization from a suitable solvent may be performed if higher purity is required.

Chemical Reactivity and Stability

This compound is a chemically stable compound under standard laboratory conditions.[6] The primary points of reactivity are the amide groups, which can undergo hydrolysis to the parent dicarboxylic acid under harsh acidic or basic conditions with heating. The compound is incompatible with strong oxidizing agents.[6]

Applications and Research Interest

The unique structure of this compound lends itself to specific, high-value applications, particularly in materials science.

-

Electro-optical Materials: The most explicitly documented use of this compound is as a polarizing particle.[9] It is incorporated into UV-curable polysiloxanes to create dispersed polarizing particles for the manufacture of specialized plastic films used in electro-optical modulation.[9] The rigid, planar, and polar nature of the molecule likely contributes to the formation of ordered domains necessary for this function.

-

Ligand for Coordination Chemistry: While the parent dicarboxylic acid is widely used to create Metal-Organic Frameworks (MOFs), the dicarboxamide derivative also presents as a compelling ligand.[1] The amide oxygen and nitrogen atoms, along with the pyrazine nitrogens, offer multiple potential coordination sites for metal ions, opening possibilities for novel coordination polymers with distinct structural and functional properties.

-

Intermediate in Drug Development: The pyrazine ring is a key scaffold in numerous pharmacologically active compounds. This compound serves as a valuable intermediate, allowing for further chemical modification of the amide groups to build more complex molecules with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The available safety data indicates it is an irritant.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or chemical fume hood. | [6][10] |

| Inhalation | Avoid breathing dust. If inhaled, move the person to fresh air. If symptoms persist, seek medical attention. | [6][11] |

| Skin Contact | Avoid contact. If contact occurs, wash with plenty of soap and water. Remove contaminated clothing. | [6][11] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [6][11] |

| Ingestion | Do not ingest. If swallowed, rinse mouth and seek medical advice. | [11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [10][11] |

| Incompatibilities | Strong oxidizing agents. |[6] |

Conclusion

This compound (CAS 41110-27-4) is a symmetrical, aromatic diamide with a well-defined set of predicted physicochemical properties. While detailed experimental characterization is sparse in public literature, its logical synthesis from pyrazine-2,5-dicarboxylic acid and its established role in electro-optical materials highlight its importance as a functional chemical.[9] Its potential as a versatile ligand in coordination chemistry and as an intermediate for drug discovery positions it as a compound of continuing interest for both materials scientists and synthetic chemists. Adherence to standard safety protocols is necessary when handling this irritant compound.

References

-

Chemsrc. (2025). This compound | CAS#:41110-27-4. Chemsrc. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyrazine-2,5-dicarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). PYRAZINE-2,5-DICARBOXYLIC ACID CAS 122-05-4. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link]

-

Journal of the American Chemical Society. (1945). Syntheses in the Pyrazine Series. Preparation of 2,5-Dicyanopyrazine and the Diacetyl Diamide of Pyrazine Dicarboxylic Acid-2,5. Journal of the American Chemical Society. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Growing Importance of Pyrazine-2,5-dicarboxylic Acid in Modern Chemical Research. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Pyrazine-2,5-dicarboxylic Acid as a Chemical Catalyst for Enhanced Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The crystal structures of three pyrazine-2,5-dicarboxamides. Retrieved from [Link]

Sources

- 1. sdlookchem.com [sdlookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. myuchem.com [myuchem.com]

- 4. This compound | CAS#:41110-27-4 | Chemsrc [chemsrc.com]

- 5. This compound|CAS 41110-27-4 [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]

- 8. Pyrazine-2,5-dicarboxylic acid CAS#: 122-05-4 [m.chemicalbook.com]

- 9. 2,5-Pyrazinedicarboxamide | 41110-27-4 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Pyrazine-2,5-dicarboxamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on its Core Biological Activities

Introduction: The Architectural Significance of the Pyrazine Core

In the landscape of medicinal chemistry, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold for the development of novel therapeutics.[1][2][3][4] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, grant it a versatile role in molecular interactions with biological targets.[5][6][7] The pyrazine-2,5-dicarboxamide structure, specifically, extends this utility by providing two modifiable amide linkages, allowing for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, making this scaffold a subject of intense investigation in drug discovery.[1][8] This guide provides a detailed overview of the key biological activities of this compound derivatives, delving into their mechanisms of action, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights.

Section 1: Antimicrobial and Antifungal Activity

Derivatives of pyrazine carboxamide have long been recognized for their potent antimicrobial properties. The most notable example is Pyrazinamide, a cornerstone drug for tuberculosis treatment, which underscores the potential of this chemical class.[9] Research has expanded to explore a variety of this compound analogs against a broader range of pathogens.

Antimycobacterial Efficacy

The fight against Mycobacterium tuberculosis (Mtb) has been a significant focus for pyrazine carboxamide research. Studies have shown that lipophilicity is a critical determinant of antimycobacterial activity for these compounds.[10][11] For instance, the introduction of bulky, lipophilic groups like a tert-butyl moiety or halogen atoms on the pyrazine ring or the phenylamide portion often enhances efficacy.[11][12][13]